molecular formula C8H11NO B181487 2-Ethyl-6-methoxypyridine CAS No. 199273-56-8

2-Ethyl-6-methoxypyridine

Cat. No.: B181487
CAS No.: 199273-56-8
M. Wt: 137.18 g/mol
InChI Key: QORIWACGFMMFAH-UHFFFAOYSA-N
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Description

2-Ethyl-6-methoxypyridine is a heterocyclic organic compound featuring a pyridine ring substituted with an ethyl group at the second position and a methoxy group at the sixth position. This compound is found naturally in various plants and fruits, including coffee, tea, and grapes. It is known for its distinctive aroma and is used in flavoring and fragrance applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methoxypyridine typically involves the alkylation of 2-methoxypyridine with ethyl halides under basic conditions. One common method includes the use of sodium hydride as a base and ethyl iodide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide at elevated temperatures to achieve high yields.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The ethyl and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of 2-ethyl-6-formylpyridine or 2-ethyl-6-carboxypyridine.

    Reduction: Formation of 2-ethyl-6-methoxypiperidine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-6-methoxypyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methoxypyridine involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological receptors. The ethyl group contributes to the hydrophobic interactions, enhancing the compound’s overall stability and activity. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further modulating its biological effects.

Comparison with Similar Compounds

    2-Methoxypyridine: Lacks the ethyl group, making it less hydrophobic and potentially less active in certain applications.

    2-Ethylpyridine: Lacks the methoxy group, reducing its ability to form hydrogen bonds.

    6-Methoxypyridine: Lacks the ethyl group, affecting its hydrophobic interactions.

Uniqueness: 2-Ethyl-6-methoxypyridine is unique due to the presence of both the ethyl and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its versatility in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-ethyl-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-3-7-5-4-6-8(9-7)10-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORIWACGFMMFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

step 2—A mixture of 22 (1.95 g) and Pd/C (10% wt. on carbon, 50 mg) in EtOAc (15 mL) and EtOH (15 mL) at RT was stirred under 1 atmosphere of H2 for 45 min. The catalyst was filtered off and the filtrate was concentrated. The crude residue was purified by SiO2 chromatography eluting with a EtOAc/hexane gradient (0 to 5% EtOAc) to afford 560 mg of 2-ethyl-6-methoxypyridine (26) as a colorless oil.
Name
22
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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